molecular formula C6Cl2F12 B12674797 2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane CAS No. 85720-79-2

2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane

Katalognummer: B12674797
CAS-Nummer: 85720-79-2
Molekulargewicht: 370.95 g/mol
InChI-Schlüssel: DAKPRHAAVFWCOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6Cl2F12. This compound is characterized by its high density and boiling point, making it a significant substance in various industrial applications .

Vorbereitungsmethoden

The synthesis of 2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane typically involves the chlorination and fluorination of appropriate precursors. One common method involves the reaction of a chlorinated pentane derivative with fluorinating agents under controlled conditions. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound finds applications in several scientific research fields:

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane involves its interaction with various molecular targets. The compound’s high electronegativity due to the presence of multiple fluorine atoms allows it to participate in strong hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Vergleich Mit ähnlichen Verbindungen

Compared to other fluorinated compounds, 2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane is unique due to its specific arrangement of chlorine and fluorine atoms. Similar compounds include:

Eigenschaften

CAS-Nummer

85720-79-2

Molekularformel

C6Cl2F12

Molekulargewicht

370.95 g/mol

IUPAC-Name

2,3-dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane

InChI

InChI=1S/C6Cl2F12/c7-2(10,3(8,11)6(18,19)20)1(9,4(12,13)14)5(15,16)17

InChI-Schlüssel

DAKPRHAAVFWCOZ-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(F)(F)F)(F)Cl)(F)Cl)(C(F)(F)F)(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.